N-Benzoyl-N'-beta-D-glucopyranosyl urea
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Overview
Description
N-Benzoyl-N’-Beta-D-Glucopyranosyl Urea is a compound that belongs to the class of glycosyl ureas. It is characterized by the presence of a benzoyl group attached to a glucopyranosyl urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-N’-Beta-D-Glucopyranosyl Urea typically involves the acylation of O-peracetylated beta-D-glucopyranosyl urea. This can be achieved by reacting O-peracetylated beta-D-glucopyranosylamine with acyl-isocyanates in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction is followed by deprotection to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for N-Benzoyl-N’-Beta-D-Glucopyranosyl Urea are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-N’-Beta-D-Glucopyranosyl Urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Benzoyl-N’-Beta-D-Glucopyranosyl Urea has several scientific research applications:
Chemistry: It is used as a model compound for studying glycosyl urea derivatives and their reactivity.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.
Mechanism of Action
N-Benzoyl-N’-Beta-D-Glucopyranosyl Urea exerts its effects by inhibiting glycogen phosphorylase, an enzyme involved in glycogen breakdown. The compound binds to the catalytic site of the enzyme, inducing conformational changes that prevent substrate binding and subsequent enzymatic activity. This inhibition helps regulate glucose levels in the body, making it a potential therapeutic agent for type 2 diabetes .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-N’-Beta-D-Glucopyranosyl Urea: Another glycosyl urea derivative with similar inhibitory effects on glycogen phosphorylase.
N-(4-Substituted-Benzoyl)-N’-Beta-D-Glucopyranosyl Ureas: These compounds have variations in the benzoyl group, which can affect their inhibitory potency and selectivity.
Uniqueness
N-Benzoyl-N’-Beta-D-Glucopyranosyl Urea is unique due to its specific benzoyl group, which provides distinct binding interactions with glycogen phosphorylase. This results in a different inhibition profile compared to other glycosyl urea derivatives, making it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C14H18N2O7 |
---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
N-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl]benzamide |
InChI |
InChI=1S/C14H18N2O7/c17-6-8-9(18)10(19)11(20)13(23-8)16-14(22)15-12(21)7-4-2-1-3-5-7/h1-5,8-11,13,17-20H,6H2,(H2,15,16,21,22)/t8-,9-,10+,11-,13-/m1/s1 |
InChI Key |
JSBCZGSPFATCOV-BZNQNGANSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
N-benzoyl-N'-beta-D-glucopyranosyl urea N-benzoyl-N'-glucopyranosylurea |
Origin of Product |
United States |
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